Strevertene A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

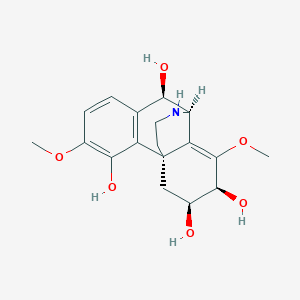

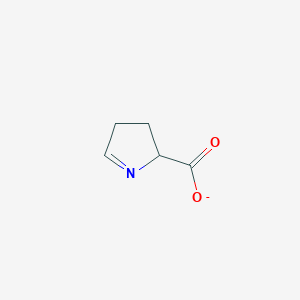

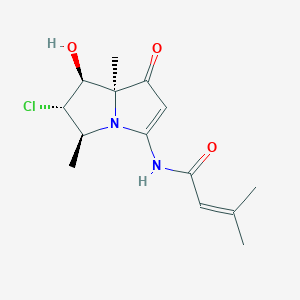

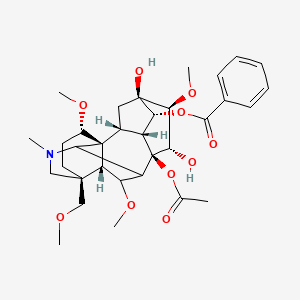

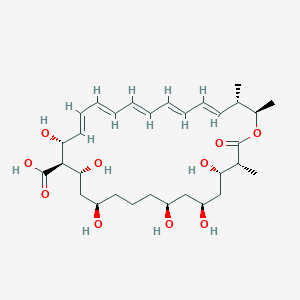

Strevertene A is a macrolide.

This compound is a natural product found in Streptomyces abikoensis, Streptomyces, and Streptomyces olivoreticuli with data available.

Scientific Research Applications

Antifungal Properties and Agricultural Use

Strevertene A, identified as a potent antifungal compound, has shown significant efficacy in controlling Fusarium wilt in tomato plants. Isolated from the culture extract of Streptomyces psammoticus strain KP1404, this compound, alongside its counterpart Strevertene B, has demonstrated inhibitory effects against a range of fungi including Alternaria mali, Aspergillus oryzae, Cylindrocarpon destructans, Colletotrichum orbiculare, Fusarium oxysporum f.sp. lycopersici, and Sclerotinia sclerotiorum. These compounds, even at low concentrations of 4-16 μg/mL, inhibited the mycelial growth of these pathogens and notably reduced the development of Fusarium wilt on tomato plants. The disease control efficacy of Strevertenes was comparable to that of conventional fungicides like benomyl, indicating their potential as biocontrol agents in agriculture (Kim et al., 2011).

Chemical Structure and Synthesis

The absolute stereochemistry of this compound was elucidated using the CD exciton chirality method, revealing a specific configuration that contributes to its biological activity. This structural understanding is crucial for the development of synthetic analogs and derivatives with potential enhanced efficacy or stability. The synthesis of the polyolic fragment of this compound, incorporating four stereogenic centers, represents a significant step forward in the synthetic chemistry of antifungal macrolides. Such synthetic endeavors not only contribute to the development of new antifungal agents but also enhance our understanding of structure-activity relationships within this class of compounds (Guo et al., 2000); (Bonini et al., 2008).

Broader Implications in Microbial Secondary Metabolites Research

This compound's discovery underscores the broader significance of microbial secondary metabolites in pharmaceutical and agricultural industries. Streptomyces species, known for their prolific production of antibiotics and other bioactive compounds, continue to be a rich source for the discovery of new natural products with diverse biological activities. Research in this area not only contributes to the development of new drugs and agrochemicals but also enhances our understanding of microbial ecology and the potential for harnessing microbial metabolites for biotechnological applications. The exploration of Streptomyces-derived compounds like this compound highlights the ongoing potential for discovering novel agents with significant applications in disease control and beyond (Bobek et al., 2022).

Properties

Molecular Formula |

C31H48O10 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |

InChI |

InChI=1S/C31H48O10/c1-20-13-10-8-6-4-5-7-9-11-16-26(35)29(30(38)39)28(37)18-24(33)15-12-14-23(32)17-25(34)19-27(36)21(2)31(40)41-22(20)3/h4-11,13,16,20-29,32-37H,12,14-15,17-19H2,1-3H3,(H,38,39)/b5-4+,8-6+,9-7+,13-10+,16-11+/t20-,21+,22+,23-,24+,25-,26+,27-,28+,29-/m0/s1 |

InChI Key |

ALFUZUYJAXAEKE-XZPMJXFYSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/[C@H]([C@@H]([C@@H](C[C@@H](CCC[C@@H](C[C@@H](C[C@@H]([C@H](C(=O)O[C@@H]1C)C)O)O)O)O)O)C(=O)O)O |

SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

synonyms |

strevertene A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

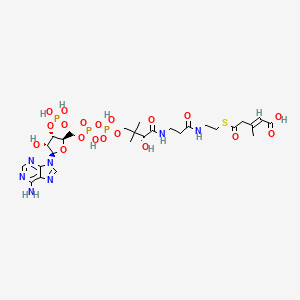

![(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene](/img/structure/B1245996.png)